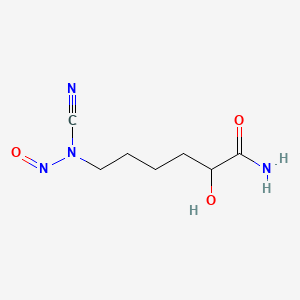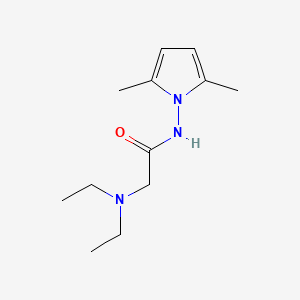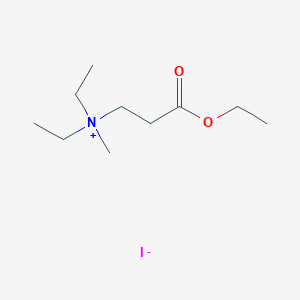
2-Hydroxy-6-(nitrosocyanamido)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[Cyano(nitroso)amino]-2-hydroxyhexanamide is a chemical compound with the molecular formula C₇H₁₂N₄O₃ and a molecular weight of 200.20 g/mol . This compound is characterized by the presence of a cyano group, a nitroso group, and a hydroxy group attached to a hexanamide backbone. It is a member of the nitrosamine family, which are compounds known for their diverse chemical reactivity and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[cyano(nitroso)amino]-2-hydroxyhexanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexanoic acid derivatives and nitroso compounds.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or hydrochloric acid to facilitate the reaction.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of 6-[cyano(nitroso)amino]-2-hydroxyhexanamide may involve large-scale batch reactors or continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-[Cyano(nitroso)amino]-2-hydroxyhexanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The cyano group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted hexanamides, nitro derivatives, and amino derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-[Cyano(nitroso)amino]-2-hydroxyhexanamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-[cyano(nitroso)amino]-2-hydroxyhexanamide involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-[Cyano(nitroso)amino]-2-hydroxyhexanoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
6-[Cyano(nitroso)amino]-2-hydroxyhexane: Lacks the amide group, making it less polar.
6-[Cyano(nitroso)amino]-2-hydroxyhexanone: Contains a ketone group instead of an amide group.
Uniqueness
6-[Cyano(nitroso)amino]-2-hydroxyhexanamide is unique due to the presence of both a nitroso group and a cyano group on the same molecule, which imparts distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets .
Eigenschaften
CAS-Nummer |
101913-96-6 |
|---|---|
Molekularformel |
C7H12N4O3 |
Molekulargewicht |
200.20 g/mol |
IUPAC-Name |
6-[cyano(nitroso)amino]-2-hydroxyhexanamide |
InChI |
InChI=1S/C7H12N4O3/c8-5-11(10-14)4-2-1-3-6(12)7(9)13/h6,12H,1-4H2,(H2,9,13) |
InChI-Schlüssel |
TUJSIHFQGCWTNS-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCN(C#N)N=O)CC(C(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bicyclo[2.2.0]hexa-1(4),2,5-triene;piperidin-4-ol](/img/structure/B13745080.png)





![N-[1-(3-benzyl-7-chloro-4H-quinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B13745126.png)




![Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)](/img/structure/B13745149.png)
